![molecular formula C17H16ClN5O2S B2696841 2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 924827-99-6](/img/structure/B2696841.png)
2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
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Overview
Description
Scientific Research Applications
Antibacterial Activity
The compound exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . This property makes it relevant for potential use in developing new antibacterial agents.
Inhibitors in Medicinal Chemistry
Research has explored derivatives of this compound as inhibitors. For instance, the derivative 4i demonstrated effective inhibition . Investigating its potential as a medicinal chemistry lead could yield promising results.
Thiazole Chemistry
The compound is synthesized via Hantzsch thiazole synthesis, a preferred method for creating thiazole derivatives. Thiazoles play a crucial role in drug development, with examples like Sulfathiazole (antimicrobial), Abafungin (antifungal), and Ritonavir (antiretroviral) derived from this scaffold . The compound’s thiazole moiety suggests further exploration in drug design.
Biological Activity
Chlorine substitution in low molecular weight compounds significantly impacts biological activity. For instance, Nitazoxanide , an antimicrobial drug, demonstrates efficacy against H. pylori . Investigating the compound’s biological effects could uncover novel applications.
Chitin Synthesis Inhibitors
The skeleton of 2,6-difluorobenzoylurea , which contains a similar structure, is widely used in designing chitin synthesis inhibitors . Exploring the compound’s potential in this context could lead to innovative applications.
Other Fields
While not directly studied for these applications, compounds with similar features have been investigated for corrosion inhibition in oil field production, pest control in farmland, and more . Considering these fields may reveal additional uses.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-11-6-7-13(9-15(11)18)23-17(20-21-22-23)26-10-16(24)19-12-4-3-5-14(8-12)25-2/h3-9H,10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKYBTDUFGGVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
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